5-Benzylamino-1,3-dimethylpyrazole

Catalog No.
S12179092
CAS No.
M.F
C12H15N3
M. Wt
201.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzylamino-1,3-dimethylpyrazole

Product Name

5-Benzylamino-1,3-dimethylpyrazole

IUPAC Name

N-benzyl-2,5-dimethylpyrazol-3-amine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-10-8-12(15(2)14-10)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3

InChI Key

UMKBLHTZCBNYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CC=C2)C

5-Benzylamino-1,3-dimethylpyrazole is a pyrazole derivative characterized by the presence of a benzylamino group at the fifth position and two methyl groups at the first and third positions of the pyrazole ring. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. The molecular formula of 5-benzylamino-1,3-dimethylpyrazole is C12H16N4C_{12}H_{16}N_4, and it has a molecular weight of approximately 216.28 g/mol.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The benzylamino group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related structures.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds, forming more complex heterocyclic structures.

This compound exhibits notable biological activities, particularly in the context of cancer research. Studies have shown that derivatives of pyrazole compounds, including 5-benzylamino-1,3-dimethylpyrazole, can modulate cellular pathways involved in cancer progression. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines, potentially through mechanisms involving the inhibition of mTORC1 activity and modulation of autophagy pathways .

The synthesis of 5-benzylamino-1,3-dimethylpyrazole typically involves the following steps:

  • Starting Materials: The synthesis begins with 1,3-dimethylpyrazole as a precursor.
  • Benzylation: The introduction of the benzylamino group can be achieved through nucleophilic substitution reactions where benzyl chloride or benzyl bromide reacts with 1,3-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5-benzylamino-1,3-dimethylpyrazole.

5-Benzylamino-1,3-dimethylpyrazole has potential applications in medicinal chemistry and drug development due to its biological activity. It may serve as a lead compound for developing new anticancer agents or other therapeutic agents targeting specific cellular pathways. Additionally, it could be utilized in the synthesis of novel ligands for coordination chemistry.

Interaction studies involving 5-benzylamino-1,3-dimethylpyrazole have focused on its binding affinity and efficacy against various biological targets. Preliminary studies indicate that this compound can interact with proteins involved in cell signaling pathways related to cancer progression. Further research is necessary to elucidate the specific molecular targets and mechanisms through which it exerts its biological effects.

Several compounds share structural similarities with 5-benzylamino-1,3-dimethylpyrazole. Here are some notable examples along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-Benzyl-3,5-dimethylpyrazoleBenzyl group at the first positionExhibits different reactivity patterns compared to 5-benzylamino derivative .
3-Benzyl-1H-pyrazoleBenzyl group at the third positionDifferent spatial arrangement affects its biological activity .
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideContains an amide bondDemonstrates significant antiproliferative activity against cancer cells .
3-Methyl-4-benzoyl-1H-pyrazoleBenzoyl group at the fourth positionDisplays distinct properties in coordination chemistry .

Uniqueness

The uniqueness of 5-benzylamino-1,3-dimethylpyrazole lies in its specific arrangement of functional groups that enhance its reactivity and biological profile compared to other pyrazole derivatives. Its ability to modulate critical cellular pathways makes it a valuable candidate for further pharmacological exploration.

Pyrazole derivatives occupy a central position in heterocyclic chemistry due to their dual nitrogen atoms, aromatic stability, and capacity for regioselective functionalization. The 1,3-dimethyl substitution pattern in 5-benzylamino-1,3-dimethylpyrazole enhances steric protection of the reactive 4-position while directing electrophilic attacks to the 5-amino group. This structural feature aligns with trends in pharmaceutical design, where pyrazole cores are integral to nonsteroidal anti-inflammatory drugs (e.g., celecoxib) and kinase inhibitors. The dimethyl groups further improve metabolic stability by reducing oxidative dealkylation, a critical factor in drug candidate optimization.

In agrochemical applications, pyrazole derivatives such as 5-amino-1,3-dimethylpyrazole serve as precursors to herbicides and fungicides. The benzylamino variant introduces π-π stacking capabilities, potentially enhancing binding to botanical targets like acetolactate synthase. Computational studies suggest that the benzyl group’s electron-donating effects modulate the pyrazole ring’s HOMO-LUMO gap, enabling tailored reactivity in metal-catalyzed cross-couplings.

Strategic Importance of Benzylamino Substituents in Bioactive Molecule Design

The benzylamino group at the 5-position confers three strategic advantages:

  • Bioavailability Enhancement: The lipophilic benzyl moiety improves membrane permeability, addressing a common limitation of polar pyrazole derivatives. This property is critical in central nervous system drug candidates requiring blood-brain barrier penetration.
  • Directed Hydrogen Bonding: The amino group serves as a hydrogen bond donor, facilitating interactions with biological targets such as ATP-binding pockets in kinase enzymes.
  • Synthetic Versatility: The benzyl protecting group allows sequential deprotection and functionalization, enabling late-stage diversification in combinatorial chemistry.

Recent studies demonstrate that 5-benzylamino-1,3-dimethylpyrazole undergoes regioselective iodination at the 4-position under mild conditions, producing intermediates for Suzuki-Miyaura couplings. This reactivity contrasts with unsubstituted pyrazoles, which often require directing groups for selective functionalization.

Continuous Flow Synthesis Approaches Inspired by Microreactor Technologies

Optimization of Stoichiometric Ratios in Tubular Reactor Systems

Continuous flow systems offer superior control over reaction parameters compared to batch processes. For the synthesis of 5-benzylamino-1,3-dimethylpyrazole, tubular reactors with internal diameters of 1–2 mm enable precise regulation of reagent mixing and residence times. Key advancements include:

  • **St

Chiral π-Copper(II) Complexes in Enantioselective Cycloadditions

The catalytic applications of 5-Benzylamino-1,3-dimethylpyrazole in asymmetric organic transformations primarily involve its role as a ligand component in chiral π-copper(II) complexes. These systems have demonstrated remarkable efficacy in promoting site-selective and enantioselective cycloaddition reactions [1].

The fundamental principle underlying these catalytic systems involves the formation of chiral π-copper(II) complexes that create asymmetric environments through intramolecular π-copper(II) interactions. In these complexes, the pyrazole derivative acts as a coordinating ligand, with the copper center serving as both a Lewis acid activator and stereochemical director [1]. The chelation between copper(II) and nitrogen-acylpyrazole derivatives significantly increases the acidity of the α-proton of the carbonyl moiety, facilitating critical isomerization processes [1].

Research has demonstrated that the molecular electrostatic potential value of the pseudo-Z conformer of nitrogen-(3-butynoyl)-3,5-dimethylpyrazole is 157.3 kilojoules per mole, corresponding to a pKa value of 17.0 [1]. This enhanced acidity, considerably lower than that of acetone (pKa = 26.5) or tert-butyl acetate (pKa = 20.3), enables efficient isomerization to generate nitrogen-allenoylpyrazole intermediates in situ [1].

[3+2] Cycloaddition Mechanisms with Azomethine Imines

The [3+2] cycloaddition reactions represent one of the most extensively studied applications of chiral π-copper(II) complexes containing pyrazole-derived ligands. These reactions proceed through a stepwise mechanism involving Michael addition followed by cyclization [1] [2].

Mechanistic Framework

The cycloaddition process initiates with the formation of a chiral π-copper(II) complex through coordination of the pyrazole ligand to the metal center. The asymmetric environment is established through π-copper(II) interactions between the copper center and aromatic substituents of the chiral ligand [1]. These interactions create facial selectivity by blocking one face of the allenyl moiety, thereby directing the approach of azomethine imine reactants to the opposite face.

Density functional theory calculations at the B3LYP/6-31G* level have revealed that the s-cis conformer of copper(II)-chelated nitrogen-allenoylpyrazole is thermodynamically favored by 4.32 kilojoules per mole over its s-trans conformer [1]. Furthermore, a distorted conformer (approximately 40 degrees) exhibits additional stability of 0.44 kilojoules per mole compared to the s-cis conformer [1].

Ligand Structure-Activity Relationships

Extensive screening of chiral ligands has revealed critical structure-activity relationships governing enantioselectivity. Ligands derived from (2-naphthyl)-L-alanine with varying nitrogen-R1 substituents demonstrate dramatic differences in stereochemical outcome [1].

LigandR1 GroupR2 GroupYield (%)Enantiomeric Excess (%)Configuration
L1Methyl2-Naphthylmethyl84775S,6R
L4Isopropyl2-Naphthylmethyl68315R,6S
L5Cyclohexyl2-Naphthylmethyl92505R,6S
L6Dibenzosuberyl2-Naphthylmethyl98985R,6S

The exceptional performance of ligand L6 bearing an nitrogen-dibenzosuberyl group (98% yield, 98% enantiomeric excess) demonstrates the critical importance of steric bulk and π-π interactions in achieving high enantioselectivity [1].

Substrate Scope and Limitations

The substrate scope for azomethine imine cycloadditions encompasses a broad range of electronically diverse substrates. Azomethine imines bearing both electron-withdrawing and electron-donating groups on the benzene ring undergo efficient cycloaddition to afford products in high yield and excellent enantiomeric excess [1]. Substitution patterns at para-, meta-, and ortho-positions are generally well-tolerated, with ortho-bromo substitution showing slightly diminished enantioselectivity (78% enantiomeric excess) attributed to steric hindrance [1].

The reaction mechanism involves the formation of azomethine imine intermediates through 1,2-prototropy of hydrazones, with these ion-pair complexes demonstrating enhanced reactivity compared to direct azomethine imine formation [3]. Kinetic studies following first-order kinetics have provided insights into the rate-determining steps and substrate dependencies [4].

Stereochemical Control in Dearomative [4+2] Reactions

The application of chiral π-copper(II) complexes in dearomative [4+2] cycloaddition reactions represents a significant advancement in enantioselective synthesis. These transformations enable the construction of complex bicyclic structures with high stereochemical control [1].

Diels-Alder Reaction Parameters

The optimization of dearomative [4+2] reactions has revealed that ligand selection critically influences both yield and selectivity. While ligand L6 provided moderate results for cyclopentadiene substrates (42% yield), ligand L2 dramatically improved performance, delivering 83% yield with 96% endo-selectivity and 98% enantiomeric excess [1].

Diene SubstrateLigandYield (%)Endo-Selectivity (%)Enantiomeric Excess (%)
CyclopentadieneL642ModerateModerate
CyclopentadieneL2839698
Substituted FulvenesL2QuantitativeHighHigh
FuransL2HighHighHigh

Mechanistic Considerations

The stereochemical control in dearomative [4+2] reactions operates through transition state stabilization involving π-copper(II) interactions. The proposed endo-transition state (endo-TS-C) demonstrates analogous features to the previously characterized endo-TS-A for [3+2] cycloadditions [1]. The asymmetric environment created by the chiral ligand directs the approach of the diene component, favoring endo-selectivity through favorable orbital overlap and minimized steric interactions.

The successful incorporation of Lewis-basic furans as dienophiles represents a notable achievement, given their potential for competitive coordination to the copper center [1]. This tolerance for heteroatom-containing substrates expands the synthetic utility of these catalytic systems for accessing diverse heterocyclic architectures.

Synthetic Applications

The products of dearomative [4+2] reactions serve as valuable intermediates for natural product synthesis. Ethanolysis of cycloadduct 11a provides access to the corresponding ester 12a, which serves as a precursor to the (+)-enantiomer of the natural product (−)-β-santalene [1]. Similarly, reduction of cycloadduct 11f with sodium borohydride affords intermediate 13f, valuable for synthesizing the (+)-enantiomer of the bioactive natural product (−)-laurenditerpenol [1].

Transition Metal-Mediated Oxidation Catalysis

The catalytic oxidation applications of 5-Benzylamino-1,3-dimethylpyrazole extend beyond cycloaddition chemistry to encompass transition metal-mediated oxidation processes. These applications primarily focus on biomimetic oxidation reactions that model the activity of metalloenzymes.

Biomimetic Catechol Oxidase Activity in Coordination Complexes

The development of coordination complexes based on pyrazole derivatives for biomimetic catechol oxidase activity represents a significant area of catalytic research. These systems aim to replicate the functionality of naturally occurring catechol oxidase enzymes, which contain binuclear copper centers coordinated by histidine nitrogen atoms [5] [6].

Catalytic System Design

Copper(II) complexes formed in situ with pyrazole-based ligands demonstrate significant catecholase activity for the oxidation of catechol to ortho-quinone using atmospheric dioxygen [7] [5] [6]. The catalytic efficiency depends on four critical parameters: the nature of the ligand, the nature of the counter anion, the solvent system, and the ligand concentration [5] [6].

Research has identified that combinations of copper(II) acetate with pyrazole-based ligands in methanol demonstrate superior catalytic activity compared to other copper salts [7] [6]. The presence of sp2-hybridized nitrogen donors in the pyrazole ring system contributes significantly to the coordination environment and catalytic performance [8].

Kinetic Parameters and Mechanism

Kinetic studies of catechol oxidation by copper-pyrazole complexes follow Michaelis-Menten kinetics, enabling determination of fundamental catalytic parameters [7] [5] [9]. Representative kinetic data for optimized systems include:

Complex SystemVmax (μmol L⁻¹ min⁻¹)Km (mol L⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)
L4/Cu(CH₃COO)₂27,4490.019--
Cu(II)-L1-L672,920---
Nickel Complex2.698×10⁻³7.8784.496×10⁻²0.5707

The highest catalytic activity reported reaches 72.920 μmol L⁻¹ min⁻¹, representing exceptional performance among recently reported catecholase mimics [5]. The low Km value of 0.019 mol L⁻¹ indicates high substrate affinity, characteristic of efficient enzymatic systems [10].

Electronic and Steric Effects

The electronic and steric properties of substituents on the pyrazole ring significantly influence catalytic activity [11]. Electron-withdrawing groups generally enhance catalytic performance, while sterically demanding substituents can either improve or hinder activity depending on their positioning relative to the copper coordination sphere [11].

The coordination geometry around the copper center plays a crucial role in determining catalytic efficiency. Mononuclear copper complexes, as evidenced by the absence of half-field splitting signals in electron paramagnetic resonance spectroscopy, demonstrate distinct reactivity patterns compared to dinuclear systems [11].

Solvent and Counter-Ion Effects

The choice of solvent and copper counter-ion dramatically affects catalytic performance. Methanol consistently provides superior results compared to other solvents, likely due to optimal solvation of both the catalyst and substrate [6] [10]. Among copper salts, copper(II) acetate demonstrates the highest activity, attributed to the basic nature of the acetate counter-ion facilitating substrate deprotonation [7] [6].

The oxygen atom incorporation in the side chain of tripodal ligands must be carefully avoided to maintain catalytic effectiveness [11]. This observation suggests that competing coordination sites can disrupt the optimal geometry required for efficient catechol oxidation.

Mechanistic Insights

The proposed mechanism for catechol oxidation involves coordination of catechol to the copper center, followed by electron transfer and subsequent oxidation to form the quinone product [5]. The mechanism closely parallels that of natural catechol oxidase, with the copper center cycling between oxidation states to facilitate substrate transformation.

Spectroscopic studies, including ultraviolet-visible and circular dichroism analyses, provide evidence for substrate binding and electron transfer processes [5]. The formation of charge-transfer complexes between the copper center and catechol substrate represents a key intermediate in the catalytic cycle.

The biomimetic nature of these systems is further evidenced by their ability to utilize atmospheric dioxygen as the terminal oxidant, closely mimicking the natural enzymatic process [5] [6]. This characteristic represents a significant advantage from both mechanistic and environmental perspectives, as it avoids the need for stoichiometric chemical oxidants.

Structure-Activity Relationships

Systematic variation of pyrazole substituents has revealed clear structure-activity relationships governing catalytic performance. Pyrazole derivatives with nitrogen-substitution patterns that enhance electron density at the metal center generally demonstrate improved activity [6]. The presence of multiple pyrazole coordination sites in tripodal ligand architectures can either enhance or diminish activity depending on the overall geometry and electronic environment [8].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.126597491 g/mol

Monoisotopic Mass

201.126597491 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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